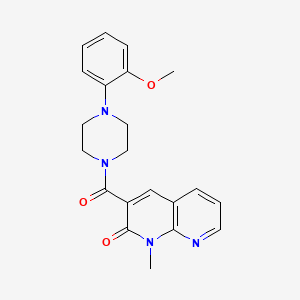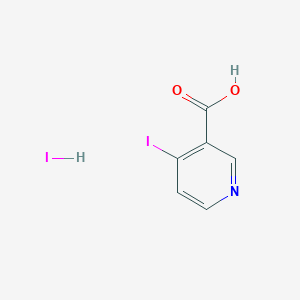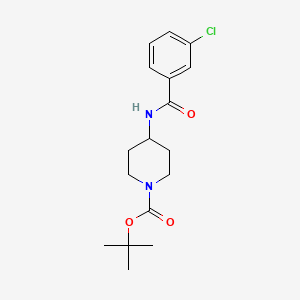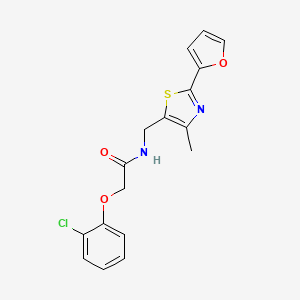
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, commonly known as MN-64, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MN-64 has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of MN-64 involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, MN-64 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This results in an increase in the activity of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
MN-64 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and movement. MN-64 has also been shown to possess anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MN-64 is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. MN-64 has also been shown to possess anti-inflammatory and anti-cancer properties, which could have significant therapeutic applications. However, one of the limitations of MN-64 is its limited availability, which makes it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for further research on MN-64. One area of research could focus on the development of new drugs based on the structure of MN-64. Another area of research could focus on the potential use of MN-64 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential use of MN-64 in the treatment of other diseases such as cancer and inflammation.
Synthesemethoden
The synthesis of MN-64 involves a multi-step process that starts with the reaction of 1-methyl-1,8-naphthyridin-2(1H)-one with 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of MN-64, which can be further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MN-64 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties. MN-64 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-19-15(6-5-9-22-19)14-16(20(23)26)21(27)25-12-10-24(11-13-25)17-7-3-4-8-18(17)28-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLKRSQBVXRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)



![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)

![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)
![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)